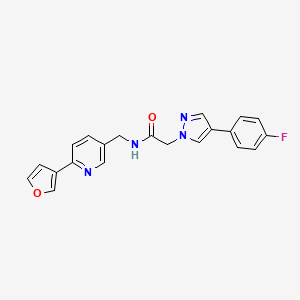

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide

Description

2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a synthetic small molecule featuring a pyrazole core substituted with a 4-fluorophenyl group, linked via an acetamide bridge to a pyridine ring bearing a furan-3-yl substituent. This compound’s structural complexity arises from its hybrid heterocyclic framework, combining pyrazole, pyridine, and furan moieties.

Propriétés

IUPAC Name |

2-[4-(4-fluorophenyl)pyrazol-1-yl]-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O2/c22-19-4-2-16(3-5-19)18-11-25-26(12-18)13-21(27)24-10-15-1-6-20(23-9-15)17-7-8-28-14-17/h1-9,11-12,14H,10,13H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIADOEMNELFFFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN(N=C2)CC(=O)NCC3=CN=C(C=C3)C4=COC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyrazole Ring:

Synthesis of the Pyridine-Furan Moiety:

Coupling Reaction: The final step involves coupling the pyrazole and pyridine-furan moieties through an acetamide linkage. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the acetamide linkage, potentially forming amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the acetamide linkage could produce amine derivatives.

Applications De Recherche Scientifique

The compound exhibits a range of biological activities, making it a candidate for research in medicinal chemistry. Its potential applications include:

1. Anticancer Properties

- Research indicates that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Preliminary studies suggest that this compound may exhibit similar effects due to its structural characteristics, which are conducive to interaction with cancer-related targets.

2. Antimicrobial Activity

- Compounds containing pyrazole and furan rings have been documented for their antimicrobial properties. This compound's unique structure may enhance its efficacy against bacterial and fungal pathogens, warranting further investigation into its potential as an antimicrobial agent.

3. Anti-inflammatory Effects

- The presence of functional groups in this compound suggests potential anti-inflammatory activity. Pyrazole derivatives have been studied for their ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Studies

Several studies have explored the applications of pyrazole-based compounds, providing insights into the potential utility of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated various pyrazole derivatives for their anticancer activity against breast cancer cell lines. The findings indicated that compounds with similar structural motifs demonstrated significant cytotoxicity, suggesting that our compound may also exhibit promising anticancer effects .

Case Study 2: Antimicrobial Screening

In a screening of pyrazole derivatives for antimicrobial activity, several compounds showed strong inhibition against Gram-positive and Gram-negative bacteria. The structure of this compound aligns with those successful candidates, indicating potential for similar efficacy .

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridine rings are known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the furan ring could participate in hydrogen bonding with target molecules.

Comparaison Avec Des Composés Similaires

Structural Analogues with Pyrazole-Acetamide Scaffolds

Key structural analogues include:

Key Observations :

- Heterocyclic Diversity : The furan-3-yl group in the target compound introduces a hydrogen-bond acceptor distinct from the thiazole (5m) or pyridazine () rings in analogues, which may alter solubility and target affinity .

- Synthetic Feasibility : Yields for related pyrazole-acetamides (e.g., 75% for 5m ) suggest moderate synthetic accessibility, though the target compound’s furan-pyridine linkage may require specialized coupling strategies.

Pharmacological and Physicochemical Properties

- Melting Points : The target compound’s melting point is unreported, but analogues like 5m (80–82°C) and 5l (116–118°C) indicate that fluorinated derivatives generally exhibit lower melting points than chlorinated counterparts, likely due to reduced crystallinity.

- Mass Spectrometry : The absence of MS data for the target compound limits direct comparison. However, the molecular weight (~377.38 g/mol) is lower than 5m (527.20 g/mol), suggesting improved bioavailability .

Activité Biologique

The compound 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide , with CAS Number 2034580-22-6 , is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, including anti-inflammatory, antinociceptive, and antimicrobial properties.

Structural Characteristics

The molecular formula of the compound is , and it has a molecular weight of 376.4 g/mol . The structure features a pyrazole ring substituted with a fluorophenyl group and a pyridine-furan moiety, which contributes to its biological activity.

Table 1: Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₇FN₄O |

| Molecular Weight | 376.4 g/mol |

| CAS Number | 2034580-22-6 |

| Melting Point | Not Available |

Synthesis

The synthesis of this compound typically involves the reaction of a pyrazole precursor with furan and pyridine derivatives under controlled conditions. The synthesis process has been documented to yield the compound in moderate to high purity, often requiring recrystallization for purification.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in various cell lines.

Antinociceptive Activity

In animal models, this compound has demonstrated notable antinociceptive properties. Studies involving pain models (e.g., formalin-induced pain in rodents) suggest that the compound can effectively reduce pain perception, likely through modulation of pain pathways involving cyclooxygenase inhibition.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Preliminary results indicate that it possesses broad-spectrum activity, particularly against Gram-positive bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar pyrazole derivatives:

-

Study on Anti-inflammatory Effects :

- A study published in Journal of Medicinal Chemistry demonstrated that pyrazole derivatives could significantly reduce inflammation in a carrageenan-induced rat paw edema model.

- The tested compound exhibited a dose-dependent reduction in paw swelling compared to control groups.

-

Antinociceptive Studies :

- In a research article from Pharmacology Biochemistry Behavior, the compound was tested for its pain-relieving properties using the hot plate test.

- Results showed a significant increase in pain threshold at various doses, indicating its potential as an analgesic agent.

-

Antimicrobial Efficacy :

- A comprehensive study published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial activity against common pathogens.

- The results indicated effective inhibition zones against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent.

Q & A

Basic: What are the key synthetic routes and optimization strategies for this compound?

Answer:

The synthesis typically involves:

- Step 1: Condensation of 4-(4-fluorophenyl)-1H-pyrazole with a bromoacetamide intermediate.

- Step 2: Coupling the pyrazole-acetamide core with a furan-containing pyridinylmethyl group via nucleophilic substitution or amide bond formation .

- Optimization: Reaction conditions (e.g., solvent polarity, temperature, and catalysts) are critical. For example, dimethylformamide (DMF) at 80–100°C improves yield, while palladium catalysts may facilitate cross-coupling steps .

- Purification: Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC ensures high purity (>95%) .

Basic: Which spectroscopic and analytical methods are essential for structural confirmation?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; furan protons at δ 6.3–6.5 ppm) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in the pyridinylmethyl region .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion at m/z calculated for C₂₂H₁₈FN₃O₂) .

- Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-F) confirm functional groups .

Advanced: How can computational modeling enhance reaction design and mechanistic understanding?

Answer:

- Quantum Chemical Calculations: Density Functional Theory (DFT) predicts transition states and reaction barriers for key steps (e.g., amide bond formation) .

- Molecular Dynamics (MD): Simulates solvent effects on reaction kinetics, guiding solvent selection (e.g., DMF vs. THF) .

- Machine Learning (ML): Trains on reaction databases to predict optimal conditions (e.g., temperature, stoichiometry) and reduce trial-and-error experimentation .

Advanced: How can crystallographic data resolve structural ambiguities?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD):

- Comparative Analysis: Overlay with analogous structures (e.g., fluorophenyl-pyrazole derivatives) identifies conformational deviations impacting bioactivity .

Advanced: How to design structure-activity relationship (SAR) studies using analogous compounds?

Answer:

- Key Modifications:

- Replace furan-3-yl with thiophene or pyridine to assess π-π stacking effects.

- Vary fluorophenyl substituents (e.g., chloro, methoxy) to probe electronic contributions .

- Biological Assays:

- Compare IC₅₀ values in target-specific assays (e.g., kinase inhibition) to map pharmacophore elements .

| Analog | Modification | Biological Activity |

|---|---|---|

| Compound A | Thiophene instead of furan | Reduced kinase inhibition (IC₅₀ = 12 μM vs. 5 μM for parent) |

| Compound B | Methoxy substituent on phenyl | Enhanced solubility but lower binding affinity |

Advanced: How to address contradictions in reported biological activities?

Answer:

- Experimental Variables:

- Cell Line Variability: Test across multiple lines (e.g., HEK293 vs. HeLa) to control for receptor expression differences .

- Assay Conditions: Standardize ATP concentrations in kinase assays to avoid false negatives .

- Data Reconciliation:

- Meta-Analysis: Pool results from independent studies to identify trends (e.g., consistent activity against EGFR but not HER2) .

- Molecular Docking: Validate target binding poses using cryo-EM or NMR-derived protein structures .

Advanced: What role do fluorophenyl and furan groups play in target interaction?

Answer:

- Fluorophenyl Group:

- Enhances lipophilicity (logP) for membrane penetration.

- Participates in halogen bonding with kinase ATP pockets (e.g., backbone carbonyls of residues like Lys721 in EGFR) .

- Furan-3-yl Group:

- Engages in π-π stacking with aromatic side chains (e.g., Phe723 in EGFR).

- Substitution with bulkier groups (e.g., benzofuran) may sterically hinder binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.